![molecular formula C39H36Si3 B14420444 1,1,3,3,5,5-Hexaphenyl-1,3,5-trisilinane CAS No. 80192-03-6](/img/structure/B14420444.png)
1,1,3,3,5,5-Hexaphenyl-1,3,5-trisilinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,3,3,5,5-Hexaphenyl-1,3,5-trisilinane is a unique organosilicon compound characterized by its three silicon atoms each bonded to two phenyl groups. This compound is notable for its stability and distinctive chemical properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
The synthesis of 1,1,3,3,5,5-Hexaphenyl-1,3,5-trisilinane typically involves the reaction of hexachlorodisilane with phenylmagnesium bromide. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis. The general reaction scheme is as follows:
Si3Cl6+6PhMgBr→Si3(Ph)6+6MgBrCl
Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
1,1,3,3,5,5-Hexaphenyl-1,3,5-trisilinane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can yield silane derivatives.
Substitution: Phenyl groups can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1,3,3,5,5-Hexaphenyl-1,3,5-trisilinane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing into its potential use in drug delivery systems.
Industry: It is used in the production of high-performance materials, such as silicone resins and coatings.
Vergleich Mit ähnlichen Verbindungen
1,1,3,3,5,5-Hexaphenyl-1,3,5-trisilinane can be compared with other similar compounds such as:
1,1,3,3,5,5-Hexamethyl-1,3,5-trisiloxane: This compound has methyl groups instead of phenyl groups, resulting in different chemical properties and applications.
1,1,1,3,5,5,5-Heptamethyltrisiloxane: This compound has an additional methyl group, which affects its reactivity and uses.
The uniqueness of this compound lies in its phenyl groups, which provide distinct steric and electronic effects, making it valuable for specific applications in research and industry.
Eigenschaften
80192-03-6 | |
Molekularformel |
C39H36Si3 |
Molekulargewicht |
589.0 g/mol |
IUPAC-Name |
1,1,3,3,5,5-hexakis-phenyl-1,3,5-trisilinane |
InChI |
InChI=1S/C39H36Si3/c1-7-19-34(20-8-1)40(35-21-9-2-10-22-35)31-41(36-23-11-3-12-24-36,37-25-13-4-14-26-37)33-42(32-40,38-27-15-5-16-28-38)39-29-17-6-18-30-39/h1-30H,31-33H2 |
InChI-Schlüssel |
HCLPLAIRLOEWBK-UHFFFAOYSA-N |
Kanonische SMILES |
C1[Si](C[Si](C[Si]1(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.